Octanal 2,4-dinitrophenylhydrazone

Catalog No.
S1535864
CAS No.
1726-77-8
M.F
C14H20N4O4
M. Wt
308.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octanal 2,4-dinitrophenylhydrazone

CAS Number

1726-77-8

Product Name

Octanal 2,4-dinitrophenylhydrazone

IUPAC Name

2,4-dinitro-N-[(E)-octylideneamino]aniline

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

InChI

InChI=1S/C14H20N4O4/c1-2-3-4-5-6-7-10-15-16-13-9-8-12(17(19)20)11-14(13)18(21)22/h8-11,16H,2-7H2,1H3/b15-10+

InChI Key

HIPWOUSEWCCFDN-XNTDXEJSSA-N

SMILES

CCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

CCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Octanal 2,4-dinitrophenylhydrazone is a chemical compound formed from the reaction of octanal, an aldehyde, with 2,4-dinitrophenylhydrazine. It has the molecular formula C₁₄H₂₀N₄O₄ and a molecular weight of approximately 308.33 g/mol . This compound typically appears as a yellow to orange crystalline solid, which is characteristic of many derivatives formed from the reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine .

The formation of octanal 2,4-dinitrophenylhydrazone occurs through a condensation reaction where water is eliminated. The general reaction can be represented as follows:

Octanal+2 4 DinitrophenylhydrazineOctanal 2 4 Dinitrophenylhydrazone+H2O\text{Octanal}+\text{2 4 Dinitrophenylhydrazine}\rightarrow \text{Octanal 2 4 Dinitrophenylhydrazone}+H_2O

This reaction exemplifies a nucleophilic addition-elimination mechanism, where the nitrogen from the hydrazine attacks the carbonyl carbon of octanal, leading to the formation of the hydrazone . The resulting product can be characterized by its distinct melting point and color.

The synthesis of octanal 2,4-dinitrophenylhydrazone involves a two-step process:

  • Preparation of 2,4-Dinitrophenylhydrazine: This is synthesized by reacting hydrazine with 2,4-dinitrochlorobenzene.
    Hydrazine+2 4 Dinitrochlorobenzene2 4 Dinitrophenylhydrazine\text{Hydrazine}+\text{2 4 Dinitrochlorobenzene}\rightarrow \text{2 4 Dinitrophenylhydrazine}
  • Formation of Octanal 2,4-Dinitrophenylhydrazone: The synthesized 2,4-dinitrophenylhydrazine is then reacted with octanal under acidic conditions to yield octanal 2,4-dinitrophenylhydrazone .

Octanal 2,4-dinitrophenylhydrazone is primarily used in organic chemistry for the identification and characterization of aldehydes and ketones. Its formation indicates the presence of carbonyl groups in samples during qualitative analysis. The distinctive melting point of the resultant hydrazone aids in confirming the identity of the original carbonyl compound . Additionally, it serves as a precursor in various synthetic pathways for more complex organic molecules.

Interaction studies involving octanal 2,4-dinitrophenylhydrazone typically focus on its reactivity with other functional groups. The compound does not react with alcohols or carboxylic acids due to steric hindrance and resonance stabilization that prevent nucleophilic attack on their carbonyl groups . Such studies are crucial for understanding its behavior in complex mixtures and its potential applications in analytical chemistry.

Several compounds are structurally or functionally similar to octanal 2,4-dinitrophenylhydrazone. These include:

  • Nonanal 2,4-Dinitrophenylhydrazone: Derived from nonanal; similar reactivity and uses in identifying aldehydes.
  • Decanal 2,4-Dinitrophenylhydrazone: Formed from decanal; exhibits similar properties and applications.
  • Hexanal 2,4-Dinitrophenylhydrazone: A derivative from hexanal; used similarly for qualitative analysis.

Comparison Table

CompoundMolecular FormulaUnique Features
Octanal 2,4-DinitrophenylhydrazoneC₁₄H₂₀N₄O₄Derived from octanal; used for carbonyl detection
Nonanal 2,4-DinitrophenylhydrazoneC₁₁H₁₈N₄O₄Similar reactivity; longer carbon chain
Decanal 2,4-DinitrophenylhydrazoneC₁₃H₂₀N₄O₄Longer chain than octanal; similar applications
Hexanal 2,4-DinitrophenylhydrazoneC₇H₁₂N₄O₄Shorter chain; used in similar qualitative tests

Uniqueness

Octanal 2,4-dinitrophenylhydrazone stands out due to its specific formation from octanal and its unique melting point characteristics that allow for precise identification among other hydrazones. Its applications in analytical chemistry make it particularly valuable compared to other derivatives that may not exhibit such distinct properties.

XLogP3

3.8

Dates

Modify: 2023-08-15

Explore Compound Types